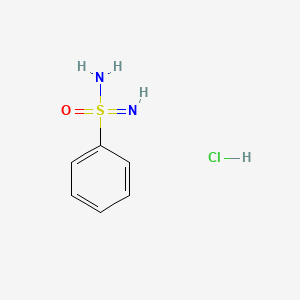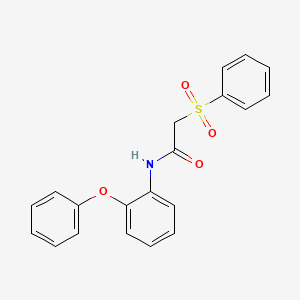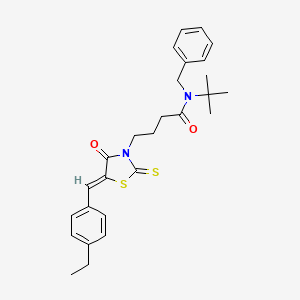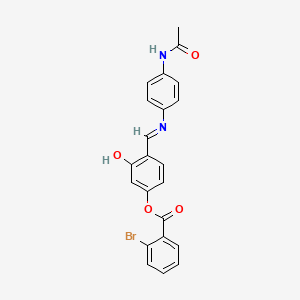![molecular formula C25H25Cl3N6 B2560235 5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride](/img/structure/B2560235.png)
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LDN 212854 三塩酸塩は、骨形成タンパク質タイプ I 受容体キナーゼの強力な阻害剤である LDN 212854 の塩酸塩形態です。 特に、アクチビン受容体様キナーゼ 2 (IC50: 1.3 nM) とアクチビン受容体様キナーゼ 1 (IC50: 2.4 nM) に対して有効です 。 この化合物は、特に線維異形成症や肝細胞癌に関する研究において、科学研究で使用されています .
準備方法
合成経路と反応条件
LDN 212854 の合成は、キノリンとピラゾロ [1,5-a] ピリミジン部分を備えたコア構造の調製から始まり、複数のステップを必要とします。 主要なステップには以下が含まれます。
- キノリン環の形成。
- キノリンとピラゾロ [1,5-a] ピリミジン誘導体のカップリング。
- 溶解性と生物活性を高めるためのピペラジン基の導入 .
工業生産方法
LDN 212854 三塩酸塩の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を伴います。 最終生成物は、再結晶またはクロマトグラフィー技術を使用して精製されることが多いです .
化学反応の分析
反応の種類
LDN 212854 三塩酸塩は、ピペラジンやキノリン部分などの反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロアルカンとアシルクロリドが含まれます。
酸化と還元: あまり一般的ではありませんが、酸化と還元反応は、酸化には過酸化水素、還元には水素化ホウ素ナトリウムなどの試薬を使用して行うことができます.
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換誘導体の LDN 212854 が含まれており、これらはさらに生物活性を調べることができます .
科学研究への応用
LDN 212854 三塩酸塩は、科学研究において幅広い用途があります。
科学的研究の応用
LDN 212854 trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of bone morphogenetic protein signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions like fibrodysplasia ossificans progressiva.
Industry: Utilized in the development of new drugs targeting bone morphogenetic protein pathways.
作用機序
LDN 212854 三塩酸塩は、特にアクチビン受容体様キナーゼ 2 とアクチビン受容体様キナーゼ 1 を選択的に阻害することにより、その効果を発揮します 。 この阻害は、SMAD1/5/8 タンパク質のリン酸化を阻止し、細胞増殖と分化に関与する下流のシグナル伝達経路をブロックします .
類似の化合物との比較
類似の化合物
LDN 193189 塩酸塩: 骨形成タンパク質タイプ I 受容体の別の強力な阻害剤ですが、選択性のプロファイルが異なります.
ドソモルフィン: 骨形成タンパク質シグナル伝達の選択性が低い阻害剤であり、研究では多くの場合、基準化合物として使用されます.
SB 431542: 主にトランスフォーミング成長因子-ベータ受容体を阻害しますが、骨形成タンパク質受容体に対する活性も示します.
独自性
LDN 212854 三塩酸塩は、アクチビン受容体様キナーゼ 2 とアクチビン受容体様キナーゼ 1 に対する高い選択性により、オフターゲット効果を最小限に抑えて、骨形成タンパク質シグナル伝達経路を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
LDN 193189 hydrochloride: Another potent inhibitor of bone morphogenetic protein type I receptors, but with different selectivity profiles.
Dorsomorphin: A less selective inhibitor of bone morphogenetic protein signaling, often used as a reference compound in studies.
Uniqueness
LDN 212854 trihydrochloride is unique due to its high selectivity for activin receptor-like kinase 2 and activin receptor-like kinase 1, making it a valuable tool for studying bone morphogenetic protein signaling pathways with minimal off-target effects .
特性
IUPAC Name |
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.3ClH/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30;;;/h1-10,15-17,26H,11-14H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMSXBSYXNLYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2560152.png)
![1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2560153.png)
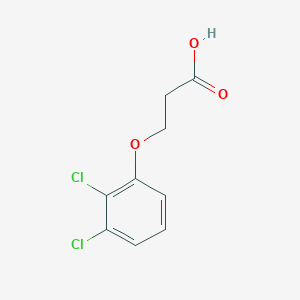
![N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B2560156.png)
![Sodium 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2560157.png)
![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)
![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)
![N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2560165.png)
